Cas no 1402884-05-2 (4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane)
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane Chemical and Physical Properties
Names and Identifiers
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- 4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
- CGC88405
- 1402884-05-2
- G66891
- SCHEMBL12215735
- EN300-768217
- HS-9067
- Z1720787927
- 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
-
- Inchi: 1S/C15H23BO2/c1-6-8-12-9-7-10-13(11-12)16-17-14(2,3)15(4,5)18-16/h7,9-11H,6,8H2,1-5H3
- InChI Key: JGNYJUVXKHWGOD-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1=CC=CC(CCC)=C1
Computed Properties
- Exact Mass: 246.1791101g/mol
- Monoisotopic Mass: 246.1791101g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 18
- Rotatable Bond Count: 3
- Complexity: 272
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 18.5Ų
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM430338-250mg |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95%+ | 250mg |
$479 | 2022-09-03 | |
| Chemenu | CM430338-500mg |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95%+ | 500mg |
$740 | 2022-09-03 | |
| Chemenu | CM430338-1g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95%+ | 1g |
$941 | 2022-09-03 | |
| 1PlusChem | 1P01DR6Q-100mg |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95% | 100mg |
$111.00 | 2024-06-21 | |
| 1PlusChem | 1P01DR6Q-250mg |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95% | 250mg |
$174.00 | 2024-06-21 | |
| 1PlusChem | 1P01DR6Q-1g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95% | 1g |
$433.00 | 2024-06-21 | |
| 1PlusChem | 1P01DR6Q-5g |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95% | 5g |
$1463.00 | 2024-06-21 | |
| A2B Chem LLC | AX20578-2.5g |
4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95% | 2.5g |
$1981.00 | 2024-04-20 | |
| A2B Chem LLC | AX20578-5g |
4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95% | 5g |
$2911.00 | 2024-04-20 | |
| A2B Chem LLC | AX20578-10g |
4,4,5,5-Tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane |
1402884-05-2 | 95% | 10g |
$4301.00 | 2024-04-20 |
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane Related Literature
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Kanjun Sun,Fengting Hua,Shuzhen Cui,Yanrong Zhu,Hui Peng,Guofu Ma RSC Adv., 2021,11, 37631-37642
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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4. An all-solid-state imprinted polymer-based potentiometric sensor for determination of bisphenol S†Rongning Liang,Tanji Yin,Ruiqing Yao,Wei Qin RSC Adv., 2016,6, 73308-73312
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Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
Additional information on 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane (CAS No. 1402884-05-2): An Overview
4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane (CAS No. 1402884-05-2) is a versatile compound that has gained significant attention in the fields of organic synthesis and medicinal chemistry. This compound belongs to the class of boronic esters and is characterized by its unique structural features and reactivity. The compound's structure includes a dioxaborolane ring with two tetramethyl groups and a 3-propylphenyl substituent, making it an attractive building block for various synthetic transformations.
The 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane is widely used in the Suzuki-Miyaura coupling reaction, a palladium-catalyzed cross-coupling reaction that forms carbon-carbon bonds between aryl or vinyl halides and boronic acids or esters. This reaction is highly efficient and has become a cornerstone in the synthesis of complex organic molecules, including pharmaceuticals and materials science applications. The presence of the dioxaborolane ring in 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane enhances its stability and reactivity under various reaction conditions.
In recent years, the application of 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane has expanded beyond traditional organic synthesis. Researchers have explored its potential in the development of new drugs and therapeutic agents. For instance, studies have shown that boronic esters can be used to target specific biological pathways and modulate protein-protein interactions. The unique properties of 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane make it an ideal candidate for such applications.
A notable example of the use of 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane in drug discovery is its role in the synthesis of selective estrogen receptor modulators (SERMs). SERMs are a class of compounds that can bind to estrogen receptors and exhibit tissue-selective agonist or antagonist activity. The ability to fine-tune the structure of these compounds through the use of boronic esters like 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane allows for the development of more effective and safer therapeutic agents.
Beyond its applications in drug discovery and organic synthesis, 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane has also been investigated for its potential in materials science. Boronic esters are known for their ability to form dynamic covalent bonds under certain conditions. This property makes them useful in the development of self-healing materials and adaptive systems. Recent studies have demonstrated that compounds like 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane can be incorporated into polymer networks to create materials with enhanced mechanical properties and self-repair capabilities.
The synthesis of 4,4,5,5-tetramethyl-2-(3-propylphenyl)-1,3,2-dioxaborolane typically involves a multi-step process that begins with the formation of a boronic acid or ester from a suitable starting material. The choice of starting material and reaction conditions can significantly impact the yield and purity of the final product. Advanced synthetic methods such as metal-catalyzed reactions and organocatalysis have been employed to optimize the synthesis process.
In conclusion, 4, 4, 5, 5-tetramethyl-2-(3-propylphenyl)-1, 3, 2-dioxaborolane (CAS No. 1402884-05-2) is a valuable compound with a wide range of applications in organic synthesis and medicinal chemistry. Its unique structural features and reactivity make it an essential building block for various synthetic transformations. Ongoing research continues to explore new applications for this compound in drug discovery and materials science.
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